molecular formula C22H21F3N4O3S B302118 N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

Cat. No. B302118
M. Wt: 478.5 g/mol
InChI Key: NBDGAIAYJFOQRS-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide, also known as ETAA, is a compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is not fully understood. However, studies have shown that N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide inhibits the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cell growth and division. N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide also induces the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been shown to have several biochemical and physiological effects. In cancer cells, N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide induces apoptosis and inhibits cell proliferation. In plants, N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide enhances growth and resistance to pests and diseases. In materials science, N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide inhibits corrosion.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide in lab experiments is that it has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

For research on N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide include further investigating its anti-cancer properties, studying its potential use as a plant growth enhancer and pest and disease resistance agent, and optimizing its use as a corrosion inhibitor in materials science.

Synthesis Methods

N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide can be synthesized by reacting 4-ethoxy-3-methoxybenzaldehyde with 2-amino-1,3-thiazole-4-carboxylic acid hydrazide in the presence of trifluoroacetic acid. The resulting product is then reacted with 3-(trifluoromethyl)aniline to obtain N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide.

Scientific Research Applications

N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been investigated for its anti-cancer properties. Studies have shown that N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been studied for its ability to enhance plant growth and resistance to pests and diseases. In materials science, N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been investigated for its potential use as a corrosion inhibitor.

properties

Product Name

N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

Molecular Formula

C22H21F3N4O3S

Molecular Weight

478.5 g/mol

IUPAC Name

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C22H21F3N4O3S/c1-3-32-18-8-7-14(9-19(18)31-2)12-26-29-20(30)11-17-13-33-21(28-17)27-16-6-4-5-15(10-16)22(23,24)25/h4-10,12-13H,3,11H2,1-2H3,(H,27,28)(H,29,30)/b26-12+

InChI Key

NBDGAIAYJFOQRS-RPPGKUMJSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OC

SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)OC

Origin of Product

United States

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